tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the isoindole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable precursor, such as tert-butyl 4-hydroxybenzoate, with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxybenzoate
- tert-Butyl 4-hydroxyphenylacetate
- tert-Butyl 4-hydroxycinnamate
Uniqueness
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate stands out due to its unique isoindole structure, which provides distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXZTSDGBCYUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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